7-Hydroxy-6-methoxyquinazoline
説明
7-Hydroxy-6-methoxyquinazoline (C₉H₈N₂O₃, CAS 162012-72-8) is a quinazoline derivative characterized by a hydroxy group at position 7 and a methoxy group at position 6 on the quinazoline core. Its molecular structure is critical for its pharmacological and chemical properties, particularly in drug development. Quinazolines are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, making them versatile scaffolds in medicinal chemistry .
特性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
6-methoxyquinazolin-7-ol |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-2-6-4-10-5-11-7(6)3-8(9)12/h2-5,12H,1H3 |
InChIキー |
VYUXQFTUJSPCEU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C=NC=N2)O |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Comparison with Analogues
Key Structural Features
The biological activity and chemical reactivity of quinazoline derivatives depend on substituent positions and types. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of 7-Hydroxy-6-methoxyquinazoline and Analogues
| Compound Name | Molecular Formula | Substituents (Positions) | Key Applications/Properties | CAS Number |
|---|---|---|---|---|
| 7-Hydroxy-6-methoxyquinazoline | C₉H₈N₂O₃ | -OH (7), -OCH₃ (6) | Pharmacological intermediate | 162012-72-8 |
| 4-Chloro-6-methoxy-7-quinazolinol | C₉H₇ClN₂O₂ | -Cl (4), -OCH₃ (6), -OH (7) | Intermediate in kinase inhibitors | 179688-54-1 |
| 6-Methoxyquinazoline | C₉H₈N₂O | -OCH₃ (6) | Chemical synthesis precursor | 7556-92-5 |
| 4-(4-Bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline | C₁₅H₁₁BrFN₃O₂ | -NH-(4-Bromo-2-fluorophenyl) (4), -OCH₃ (6), -OH (7) | Intermediate in Vandetanib synthesis | 196603-96-0 |
Modifications in Analogues
- Chloro Derivatives: Chlorination at position 4 enhances reactivity for further functionalization, as seen in 4-Chloro-6-methoxy-7-quinazolinol, which is used to synthesize tert-butoxycarbonyl-protected intermediates .
- Bromo-Fluoroanilino Derivatives: These modifications improve target specificity in kinase inhibitors. For example, the bromo-fluoroanilino group in Vandetanib intermediates enhances binding to RET and VEGFR2 .
7-Hydroxy-6-methoxyquinazoline
Analogues
- 4-Chloro-6-methoxy-7-quinazolinol: Key intermediate in gefitinib and erlotinib synthesis, both EGFR inhibitors .
- 4-(4-Bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline: Critical precursor for Vandetanib, approved for medullary thyroid cancer .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
